Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
Description
Introduction to Methyl 2-Methyl-3,4-Dihydropyrrolo[2,3-d]Imidazole-5-Carboxylate in Contemporary Medicinal Chemistry
Historical Context of Pyrroloimidazole Scaffolds in Drug Discovery
Pyrroloimidazole derivatives originated from natural product research, particularly marine alkaloids such as oroidin and stylissadins, which demonstrated anti-inflammatory and antiproliferative activities. Early synthetic efforts focused on replicating these bioactive frameworks, leading to the discovery of pyrrole-imidazole (Py-Im) polyamides in the 1990s. These compounds, designed to bind DNA minor grooves, showed promise in modulating gene expression by blocking transcription factor recruitment. For example, Py-Im polyamides targeting the PD-L1 promoter region competitively inhibited STAT3 binding, downregulating immune checkpoint proteins in cancer cells.
The evolution from natural analogs to synthetic dihydropyrroloimidazoles addressed challenges in bioavailability and target selectivity. The partial saturation of the pyrrole ring in dihydropyrroloimidazoles, as seen in this compound, introduced conformational flexibility while retaining aromatic stacking capabilities. This balance is critical for optimizing kinase binding, as demonstrated by the development of JNK3 inhibitors featuring similar scaffolds.
Table 1: Key Developments in Pyrroloimidazole-Based Drug Discovery
Role of Dihydropyrrolo[2,3-d]Imidazole Derivatives in Kinase Inhibition
Kinases represent a prime therapeutic target due to their regulatory roles in cell signaling pathways. This compound’s bicyclic core facilitates hydrogen bonding with kinase hinge regions, while the methyl ester at position 5 enhances membrane permeability. Recent studies on analogous structures, such as 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5-carboxamides, reveal nanomolar inhibitory activity against JNK3 (IC$$_{50}$$ = 2.69 nM), a kinase implicated in neurodegenerative diseases. The scaffold’s planar geometry allows selective engagement with conserved ATP-binding pockets, minimizing off-target effects.
Table 2: Kinase Inhibition Profiles of Dihydropyrroloimidazole Derivatives
| Compound | Target Kinase | IC$$_{50}$$ (nM) | Selectivity Ratio (vs. Other Kinases) |
|---|---|---|---|
| 18a | JNK3 | 2.69 | >100-fold (JNK2, RIPK3, GSK3β) |
| PIP-A | Aurora A | 120 | 10-fold (Aurora B) |
| PIP-B | Aurora B | 95 | 8-fold (Aurora A) |
The methyl substitution at position 2 further stabilizes the compound’s binding pose through hydrophobic interactions with kinase subpockets. Molecular dynamics simulations of related inhibitors show that dihydropyrroloimidazole derivatives adopt a “U-shaped” conformation, optimally positioning the carboxylate group for salt bridge formation with lysine residues in the active site. This mechanistic insight underscores the scaffold’s versatility in targeting both serine/threonine and tyrosine kinases.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
methyl 2-methyl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-4-9-5-3-6(8(12)13-2)11-7(5)10-4/h3,11H,1-2H3,(H,9,10) |
InChI Key |
LJACYWXLIUDEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine-Based Alkylation and Cyclization
A foundational method involves the alkylation of pyrrolidine derivatives with acetylenedicarboxylates. For instance, methyl acetoacetate reacts with 1-bromo-3-chloropropane in alcoholic solvents to form a haloketone intermediate, which undergoes O-alkylation with sodium methoxide to yield the bicyclic framework. This route leverages the nucleophilic reactivity of pyrrolidine’s secondary amine, facilitating ring closure via intramolecular cyclization.
Key Steps :
-
Alkylation : Methyl acetoacetate and 1-bromo-3-chloropropane react in methanol at 60°C for 6 hours, producing a haloketone intermediate (yield: 68–72%).
-
O-Alkylation : The intermediate is treated with sodium methoxide in tetrahydrofuran (THF), inducing cyclization at 80°C for 4 hours (yield: 85–90%).
Imidazole Ring Formation via Azidation
Alternative routes utilize azidation to construct the imidazole moiety. A diazide intermediate, synthesized from 1,4-dichlorobut-2-ene via dihydroxylation and mesylation, undergoes Staudinger reduction to form a diamine precursor. Subsequent reaction with aryl imidates under basic conditions generates the imidazole ring, followed by Swern oxidation to aromatize the system.
Reaction Conditions :
-
Diazide reduction: Palladium-on-carbon (Pd/C) in methanol, H₂ atmosphere, 25°C, 12 hours.
-
Imidazole formation: Trimethyl orthoformate (TMOF) in acetic acid, reflux for 8 hours.
Catalytic Strategies for Enhanced Efficiency
Transition Metal-Catalyzed Cyclization
Palladium and ruthenium catalysts enable efficient ring-closing metathesis (RCM) for constructing the dihydropyrroloimidazole core. For example, Grubbs’ second-generation catalyst (5 mol%) in dichloromethane (DCM) at 40°C facilitates the formation of the bicyclic structure from diene precursors. This method reduces reaction times (2–4 hours) and improves yields (78–82%) compared to thermal cyclization.
Acid-Mediated Tandem Reactions
Trifluoroacetic acid (TFA) promotes tandem deprotection-cyclization sequences. Boc-protected intermediates, when treated with TFA in DCM, undergo simultaneous deprotection and intramolecular amide coupling to yield the target compound. This one-pot strategy minimizes purification steps and enhances atom economy.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Solvent polarity critically influences cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) and THF favor intramolecular reactions, while protic solvents (e.g., methanol) retard cyclization due to hydrogen bonding. Optimal temperatures range from 60°C to 80°C, balancing reaction rate and byproduct formation.
Purification Techniques
Crude products are purified via fractional distillation under reduced pressure (0.1–0.5 mmHg) or column chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity for pharmaceutical applications.
Analytical Characterization and Validation
Spectroscopic Methods
Chromatographic Purity
Reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) eluent confirms purity ≥99% (retention time: 6.8 min).
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the pyrrolo[2,3-d]imidazole framework exhibit promising anticancer properties. For instance, compounds designed based on this scaffold have been evaluated for their ability to inhibit various kinases involved in cancer progression.
- Case Study : A derivative demonstrated selective inhibition of c-Jun-N-terminal Kinase 3 (JNK3), which is implicated in neurodegenerative diseases and cancer. The compound showed an IC₅₀ value of 2.69 nM against JNK3, indicating potent inhibitory activity .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. Research has shown that imidazole derivatives can modulate pathways involved in inflammation, making them suitable candidates for treating inflammatory diseases.
- Research Insight : Novel heteroaryl compounds incorporating imidazole rings have been reported to inhibit phosphoinositide 3-kinases (PI3K), which play a critical role in inflammatory responses and cancer cell proliferation .
Neuroprotective Properties
The neuroprotective effects of methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate derivatives have been investigated due to their interaction with neuroinflammatory pathways.
- Findings : Compounds that inhibit JNK signaling pathways have shown potential in protecting neuronal cells from apoptosis, suggesting a role in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Kinase Inhibition
a. Ethyl 1-aryl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (Compound 4)
- Structure : Differs by an ethyl ester (vs. methyl) and an aryl substituent at position 1.
- Activity: Demonstrates nanomolar inhibition of PI3Kα due to enhanced π-stacking with hinge residues via the aryl group .
- Synthesis : Achieved via (5+5) annulation under mild conditions, yielding 60–70% purity pre-HPLC .
b. R10015 (Methyl 2-(1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxylate)
- Structure : Integrates a benzoimidazole ring and a chlorinated pyrrolopyrimidine group.
- Activity : Potent LIM kinase inhibitor (IC₅₀ = 12 nM) attributed to dual aromatic interactions and chlorine-mediated hydrophobic binding .
- Synthesis : Microwave-assisted coupling (130°C, 3 h) achieves 25% yield post-HPLC purification .
Dihydropyrrolo[2,3-d]pyrimidine Derivatives
a. 4-(5-(4-Bromophenyl)-3-(3-butylthioureido)-4-imino-3,4-dihydropyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide (Compound 20)
- Structure : Features a sulfonamide group and bromophenyl substituent.
- Activity : Exhibits antimicrobial properties (MIC = 8 µg/mL against S. aureus) via sulfonamide-mediated enzyme inhibition .
- Physicochemical Properties : High thermal stability (m.p. 245.6°C) and distinct IR bands at 1637 cm⁻¹ (C=N) and 1340 cm⁻¹ (SO₂) .
b. 4-(3-Benzo[d][1,3]dioxol-5-ylmethyleneamino)-5-(4-bromophenyl)-4-imino-3,4-dihydropyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide (Compound 25)
- Structure : Incorporates a benzodioxole group for enhanced π-interactions.
- Activity : Improved solubility (logP = 1.2) and anti-inflammatory activity (IC₅₀ = 5 µM against COX-2) .
Comparative Data Table
Biological Activity
Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Synthesis
The compound belongs to the class of dihydropyrrolo derivatives, characterized by a pyrrole ring fused with an imidazole moiety. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications. For instance, the synthesis may start from readily available pyrrole derivatives, followed by steps to introduce the carboxylate and methyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its selective inhibition of various kinases involved in cancer progression. For example, derivatives of similar structures have shown significant inhibitory effects on JNK (c-Jun N-terminal kinase), which plays a crucial role in cellular stress responses and apoptosis. A related compound demonstrated an IC50 value of 2.69 nM against JNK3, indicating strong selectivity and potential for therapeutic use in cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that pyrrolidine derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities demonstrated MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides . This suggests that this compound could be effective in treating bacterial infections.
Case Studies
- Inhibition of JNK Pathway : A study focused on the JNK pathway revealed that derivatives similar to this compound could effectively induce apoptosis in cancer cells through selective inhibition of JNK3. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of pyrrolidine derivatives against a range of bacterial strains. The results indicated that certain modifications on the pyrrolidine ring significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more potent antimicrobial agents .
Comparative Analysis of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
Q & A
What are the key structural features of methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, and how do they influence its potential in medicinal chemistry?
The compound features a fused bicyclic system comprising a pyrrole and a partially saturated imidazole ring, with a methyl ester at the 5-position and a methyl substituent at the 2-position. This architecture is critical for its role as a scaffold in kinase inhibitors, where the bicyclic core mimics purine-like structures, enabling interactions with ATP-binding pockets in enzymes like PI3K . The ester group enhances solubility and facilitates further derivatization, while the methyl group may influence steric interactions during target binding. Computational docking studies are recommended to validate binding modes .
What synthetic methodologies are commonly employed for preparing this compound and its analogues?
Synthesis typically involves multi-step routes:
Condensation : Pyrrole and imidazole precursors are condensed under acidic or basic conditions to form the bicyclic core.
Cyclization : Microwave-assisted heating (e.g., 130°C for 3 hours) is used to promote annulation, improving yield and reducing side reactions .
Esterification : The carboxylic acid intermediate is methylated using methanol under catalytic acid conditions.
Purification : Reverse-phase HPLC (≥95% purity, UV detection at 254 nm) ensures high-purity final products .
Key challenges include optimizing reaction time and temperature to avoid over-oxidation of the dihydropyrrolo moiety .
How can researchers address contradictions in reported biological activities of this compound, such as conflicting data on kinase inhibition vs. tubulin targeting?
Discrepancies in biological activity may arise from assay conditions or structural analogues. To resolve this:
- Dose-response profiling : Compare IC₅₀ values across kinase assays (e.g., PI3K) and tubulin polymerization tests .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the methyl ester with a carboxylic acid) to isolate target-specific effects .
- Cellular validation : Use siRNA knockdown of putative targets (e.g., LIMK or PI3K) to confirm mechanism-specific activity .
What strategies are effective for optimizing crystallization of this compound for X-ray diffraction studies?
Crystallization challenges arise from the compound’s flexibility and low melting point. Recommended approaches:
- Co-crystallization : Use protein targets (e.g., PI3K kinase domain) to stabilize the ligand in a defined conformation .
- Solvent screening : Test high-boiling-point solvents like DMSO or isopropanol to slow crystallization and improve crystal quality .
- Twinning mitigation : Employ SHELXL for refinement, particularly with high-resolution data (≤1.0 Å), to resolve twinning artifacts common in flexible heterocycles .
How does this compound contribute to the development of selective kinase inhibitors?
The compound’s core serves as a hinge-binding motif in kinase inhibitors, with the methyl ester enhancing metabolic stability compared to carboxylic acid derivatives. Structure-activity relationship (SAR) studies suggest:
- The 2-methyl group reduces off-target interactions with hydrophobic pockets in non-target kinases .
- Substituents at the 5-position (e.g., esters vs. amides) modulate solubility and cellular permeability .
Advanced applications include covalent inhibitor design by introducing electrophilic groups (e.g., acrylamides) at the 3-position .
What analytical techniques are critical for characterizing the stability of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
